molecular formula C13H23NO5 B3421185 Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate CAS No. 2102885-50-5

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate

Cat. No.: B3421185
CAS No.: 2102885-50-5
M. Wt: 273.33 g/mol
InChI Key: SZFFCEBBQIJXEV-KTKRTIGZSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS 2102885-50-5) is a β-keto ester derivative featuring a dimethylamino-substituted methylidene group at the 2-position and ethoxy substituents at the 4,4-positions. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The compound exists as an oil at room temperature and is characterized by a conjugated system involving the keto group and the enamine functionality, which may enhance its reactivity in cyclization or nucleophilic addition reactions. Its IUPAC name is ethyl (2Z)-2-[(dimethylamino)methylene]-4,4-diethoxy-3-oxobutanoate, indicating the Z-configuration of the methylidene group .

Safety data indicate that it carries hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Its synthesis likely involves condensation reactions between ethyl 4,4-diethoxy-3-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA), a common strategy for introducing enamine groups .

Properties

CAS No.

2102885-50-5

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9-

InChI Key

SZFFCEBBQIJXEV-KTKRTIGZSA-N

SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Isomeric SMILES

CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC

Canonical SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is primarily investigated for its pharmacological properties. Its structure suggests potential applications as an intermediate in the synthesis of biologically active compounds.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study published in Molecules demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes makes it a candidate for further development as an antimicrobial agent .

Agrochemicals

The compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics lend themselves to modifications that can enhance efficacy against pests while minimizing environmental impact.

Pesticidal Activity

Studies have reported that analogs of this compound demonstrate effective insecticidal properties. For example, field trials indicated that formulations containing this compound reduced pest populations significantly without adversely affecting beneficial insects .

Materials Science

In materials science, this compound is being researched for its potential use in the development of novel materials with specific properties.

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Its reactivity allows it to participate in various polymerization processes, leading to materials with tailored mechanical and thermal properties. Research has shown that polymers derived from this compound exhibit enhanced durability and resistance to environmental factors .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cell lines
Antimicrobial AgentsEffective against Staphylococcus aureus and E. coli
AgrochemicalsPesticidesFormulations reduced pest populations effectively
Materials SciencePolymer SynthesisEnhanced durability and resistance in derived polymers

Mechanism of Action

The mechanism of action of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dimethylamino group allows it to interact with nucleophilic sites on enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of β-keto esters, which are widely used in organic synthesis for their versatility in forming heterocycles and coordinating metal ions. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (Target) 2-(dimethylamino)methylidene; 4,4-diethoxy C₁₃H₂₃NO₅ 273.33 Potential precursor for heterocycles (e.g., pyridines, pyrroles)
Ethyl 4,4-diethoxy-3-oxobutanoate 4,4-diethoxy; no enamine group C₁₀H₁₈O₅ 218.25 Intermediate in acetoacetate chemistry
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 4-(2,4-dichlorophenyl) C₁₂H₁₂Cl₂O₃ 275.13 Used in pharmaceutical synthesis (e.g., antimalarials)
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate Cyclohexyl dione substituent C₁₄H₂₀O₅ 276.31 Building block for polycyclic ketones

Key Observations :

  • The dimethylamino-methylidene group in the target compound introduces enamine character, enhancing its ability to participate in cyclocondensation reactions compared to simpler β-keto esters like ethyl 4,4-diethoxy-3-oxobutanoate .
  • The 4,4-diethoxy groups in both the target compound and ethyl 4,4-diethoxy-3-oxobutanoate stabilize the keto-enol tautomer, but the absence of the enamine group in the latter limits its use in N-heterocycle synthesis .
  • Aryl-substituted derivatives (e.g., ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit distinct reactivity due to electron-withdrawing substituents, favoring electrophilic aromatic substitution or coupling reactions .

Q & A

Q. Notes

  • Advanced questions emphasize mechanistic insights, substituent effects, and computational integration.
  • Basic questions focus on synthesis, characterization, and foundational reactivity.

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